molecular formula C12H12O2 B102764 2-Acetyl-1-tetralone CAS No. 17216-08-9

2-Acetyl-1-tetralone

Cat. No. B102764
CAS RN: 17216-08-9
M. Wt: 188.22 g/mol
InChI Key: BSELJBOMYPMBNL-UHFFFAOYSA-N
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Description

2-Acetyl-1-tetralone is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound exhibits keto-enol tautomerism, which is a dynamic equilibrium between two structural isomers, one containing a ketone and the other an alcohol group . This tautomerism has implications for its reactivity and interactions with other molecules, such as inclusion complexes with β-cyclodextrin .

Synthesis Analysis

The synthesis of 2-tetralone, a closely related compound to 2-acetyl-1-tetralone, has been achieved through a titanium tetrachloride-promoted cyclization of 4-aryl-2-hydroxybutanal diethyl acetal. This method demonstrates a highly efficient transformation involving several steps such as oxonium formation, intramolecular Friedel–Crafts alkylation, deethoxylation, and tautomerization . Although not directly synthesizing 2-acetyl-1-tetralone, this method could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 2-acetyl-1-tetralone has been investigated using 2D NMR spectroscopy. This technique has led to the complete assignment of its 13C and 1H NMR spectral data, confirming the existence of the compound in its endo-enolic form . The structure plays a crucial role in its reactivity and the formation of complexes with other molecules.

Chemical Reactions Analysis

The stereochemistry of reactions involving 2-acetyl-1-tetralone has been studied, particularly in the context of hydrogenation and hydrogenolysis. It was found that the acetoxyl group at the C-2 position hinders the adsorption of the carbonyl compounds on the catalyst during catalytic hydrogenation and exerts steric hindrance in the reduction with metal hydride complex . Additionally, the reactivity of Schiff bases of 1-tetralone with acid chlorides has been explored, leading to the stereoselective synthesis of β-lactams spiroannulated with the tetrahydronaphthalene ring system .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-acetyl-1-tetralone have been studied through its interactions with β-cyclodextrin. The keto-enol equilibrium constants were determined by observing the UV-absorption spectrum and the rates of keto-enol tautomerization in neutral and acid medium. The study also measured the rates of nitrosation in acid medium under non-equilibrium conditions. It was found that the enol form of 2-acetyl-1-tetralone can form inclusion complexes with β-cyclodextrin, with the enol tautomer having a nearly 3-fold higher stability constant than the keto isomer . This suggests that the physical and chemical properties of 2-acetyl-1-tetralone are significantly influenced by its tautomeric forms and their interactions with other molecules.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Intermediate for Synthesis of Receptor Antagonists : 6-Iodo-1-tetralone, a derivative of 2-Acetyl-1-tetralone, is an important intermediate in the synthesis of 5-HT6 receptor antagonists, synthesized through a five-step process involving acetylation and oxidation among others, yielding a total yield of 60% (Teng Da-wei, 2013).

  • Synthesis of Tetralone Derivatives : Tetralone scaffolds, including 2-Acetyl-1-tetralone derivatives, are crucial in organic synthesis due to their reactivity and suitability as starting materials for various synthetic heterocyclic compounds, pharmaceuticals, and biological activities (Bhagwati Gauni et al., 2021).

  • Cyclization and Tautomerization Reactions : In the synthesis of 2-tetralone, titanium tetrachloride-promoted cyclization of 4-aryl-2-hydroxybutanal diethyl acetal is an efficient method involving intramolecular Friedel–Crafts alkylation and tautomerization (Y. Hon & Rammohan Devulapally, 2009).

  • Formation of 1-Acetyl-2-tetralone : Intramolecular nucleophilic aromatic substitution reactions of (η6-arene)ruthenium complexes have been utilized to produce 1-acetyl-2-tetralone and related derivatives, which are amenable to further stereocontrolled elaboration (F. Pigge & Shiyue Fang, 2001).

Biological and Therapeutic Applications

  • Anti-Cancer Activity : 2-(3′,4′-Dimethoxybenzylidene)tetralone derivatives have shown potent anti-cancer activity against human breast cancer cells, demonstrating significant tubulin polymerization and inducing reactive oxygen species generation (Y. Gautam et al., 2016).

  • Resistance Reversal in Drug-Resistant Bacteria : 4‐Hydroxy‐α‐Tetralone and its derivatives have been investigated for their potential to reverse drug resistance in multi-drug-resistant Escherichia coli, showing inhibition of ATP-dependent efflux pumps (G. Dwivedi et al., 2014).

  • Antimicrobial Activity : Certain 2-benzylidene-1-tetralone analogues have been identified as potent and selective adenosine A1/A2a receptor antagonists, potentially useful for the treatment of neurological conditions (H. J. van Rensburg et al., 2019).

  • Induction of Apoptosis in Cancer Cells : Novel 2-substituted-5,6,7,8-tetrahydronaphthalene derivatives have shown efficacy in inducing intrinsic apoptosis pathways in colon cancer HCT-116 cells, demonstrating potential as anti-cancer agents (A. Gamal-Eldeen et al., 2014).

  • Enantioseparation in Drug Development : Efficient enantioseparation of tetralone derivative enantiomers has been achieved, highlighting their importance in the development of new drugs for central nervous system disorders (Qiongwen Zhang et al., 2020).

Safety And Hazards

The safety symbols for 2-Acetyl-1-tetralone under the Globally Harmonized System (GHS) are GHS07 . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), among others .

properties

IUPAC Name

2-acetyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-8(13)10-7-6-9-4-2-3-5-11(9)12(10)14/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSELJBOMYPMBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871271
Record name 2-Acetyl-1,2,3,4-tetrahydronaphthalen-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-1-tetralone

CAS RN

17216-08-9
Record name 2-Acetyl-1-tetralone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17216-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetyl-1,2,3,4-tetrahydronaphthalen-1-one
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Record name 2-Acetyl-1,2,3,4-tetrahydronaphthalen-1-one
Source EPA DSSTox
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Record name 2-acetyl-1,2,3,4-tetrahydronaphthalen-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
E Iglesias - Journal of inclusion phenomena and macrocyclic …, 2005 - Springer
The keto–enol interconversion of 2-acetyl-1-tetralone (ATLO) and of 2-acetyl-cyclohexanone (ACHE) occurs at measurable rates in aqueous acid or neutral medium. This finding …
Number of citations: 13 link.springer.com
PK Agrawal, RS Thakur, AW Frahm… - Magnetic resonance …, 1990 - Wiley Online Library
… We have now studied the 2D NMR spectral behaviour of 2-acetyl-1-tetralone (1) (AT), an important precursor for the synthesis of various pharmacologically important compounds3 and …
C Tanyeli, İM Akhmedov, Ç İyigün - Tetrahedron: Asymmetry, 2006 - Elsevier
… Quaternary α-acetoxy indanone and tetralone derivatives (±)-2-acetoxy-2-ethyl-1-indanone 2a and (±)-2-acetoxy-2-acetyl-1-tetralone 2b, respectively, were subjected to hydrolysis by …
Number of citations: 4 www.sciencedirect.com
H Nagashima, K Tohda, Y Matsunari… - Analytical …, 1990 - Taylor & Francis
… PVC-matrix membrane electrodes based on five 0-diketone compounds (2-acetyl-1-tetralone 1… Consequently, the electrode based on 2-acetyl-1-tetralone 1, which is one of 0-diketones, …
Number of citations: 12 www.tandfonline.com
TD Lash, CP Denny - Tetrahedron, 1995 - Elsevier
… 19 In our work, we achieved substantially improved yields of 9a by reacting 2-acetyl-1-tetralone (11) with diethyl aminomalonate 16,20 in refluxing acetic acid (Scheme 2). In principle, …
Number of citations: 58 www.sciencedirect.com
BM Trost, DA Thaisrivongs… - Angewandte Chemie, 2013 - Wiley Online Library
… Experiments designed to evaluate a series of ligands in this class employed equimolar amounts of 2-acetyl-1-tetralone (8), allylbenzene, 2,6-dimethylbenzoquinone (2,6-DMBQ), and Et …
Number of citations: 123 onlinelibrary.wiley.com
E Iglesias - New Journal of chemistry, 2005 - pubs.rsc.org
… 2-Acetylcyclohexanone and 2-acetyl-1-tetralone were commercially available and used without further purification. Dioxane, DMSO, and acetonitrile of spectrophotometric grade were …
Number of citations: 28 pubs.rsc.org
TJ Korstanje, E Folkertsma, M Lutz… - European Journal of …, 2013 - Wiley Online Library
… [MoO 2 {(C 12 H 8 O)COCH 3 } 2 ] (8): The general synthetic procedure was followed using 2-acetyl-1-tetralone (2.48 g, 13.2 mmol) as the ligand. The desired product was obtained as a …
M del Mar Real, JP Sestelo, LA Sarandeses - Tetrahedron letters, 2002 - Elsevier
… The treatment of commercial 2-acetyl-1-tetralone (5) with LDA at low temperature followed … the reaction medium and substantial amounts of 2-acetyl-1-tetralone (40%) were recovered. …
Number of citations: 31 www.sciencedirect.com
R Gupta, RP Chaudhary - Journal of Molecular Structure, 2013 - Elsevier
… Compound 3 was also obtained directly by the reaction of 2-acetyl-1-tetralone 1 (1.88 g, 0.01 mol), benzaldehyde (1.06 g, 0.01 mol), and thiourea (0.76 g, 0.01 mol) in alc. KOH (1.0 g …
Number of citations: 18 www.sciencedirect.com

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